molecular formula C11H14OS B13064473 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol

Cat. No.: B13064473
M. Wt: 194.30 g/mol
InChI Key: SEKABZRXBPQDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound has a unique structure characterized by a benzopyran ring with a thiol group at the 4th position and two methyl groups at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one with a thiol reagent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can act as a nucleophile, participating in redox reactions and forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran: Lacks the thiol group, resulting in different chemical reactivity and biological activity.

    2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Contains a carbonyl group instead of a thiol, leading to different chemical properties.

    3,4-Dihydro-2H-1-benzopyran: Lacks the methyl groups, affecting its steric and electronic properties.

Uniqueness

2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. The combination of the benzopyran ring with the thiol group and methyl substituents makes this compound a valuable target for research and development in various fields.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-4-thiol

InChI

InChI=1S/C11H14OS/c1-11(2)7-10(13)8-5-3-4-6-9(8)12-11/h3-6,10,13H,7H2,1-2H3

InChI Key

SEKABZRXBPQDSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)S)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.